

Comparative Assessment of the Translational Potential of AZD2858 and Clinical Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical and clinical data for **AZD2858**, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, and compares its translational potential with that of a clinical-stage GSK-3 inhibitor, 9-ING-41 (Elraglusib). It is important to note that the initial request compared **AZD2858** to clinical BET (Bromodomain and Extra-Terminal domain) inhibitors. However, **AZD2858** is not a BET inhibitor; it operates through a distinct mechanism of action. To address the underlying interest in novel oncology agents, this guide will first clarify the different signaling pathways of GSK-3 and BET inhibitors. It will then present a direct comparison within the GSK-3 inhibitor class, followed by a separate comparative analysis of selected clinical-stage BET inhibitors.

All data is compiled from publicly available preclinical and clinical trial information.

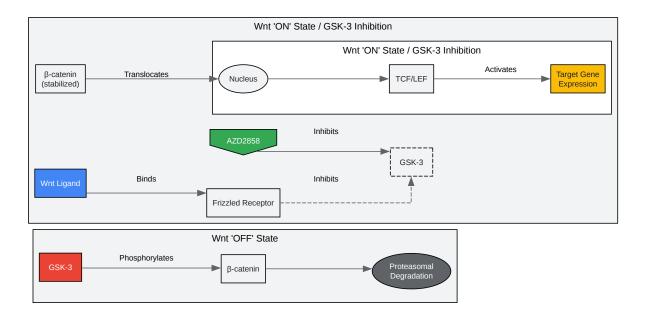
Part 1: Differentiating Mechanisms of Action: GSK-3 vs. BET Inhibition

Before delving into a direct comparison of compounds, it is crucial to understand the fundamental differences in their mechanisms of action.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition



GSK-3 is a serine/threonine kinase that is a key negative regulator in the canonical Wnt/ β -catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β -catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation of β -catenin in the cytoplasm. This stabilized β -catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of genes involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and bone disorders.



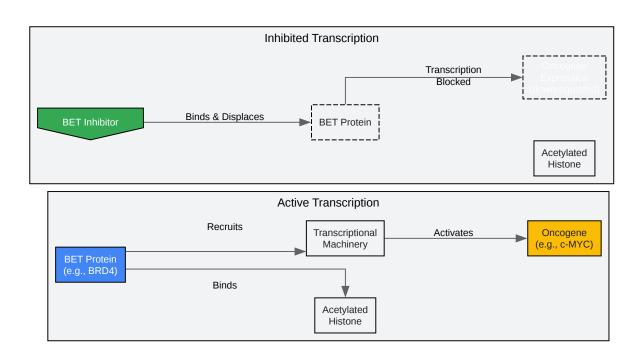
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Caption: Wnt/β-catenin signaling pathway and the role of GSK-3 inhibition.

Bromodomain and Extra-Terminal (BET) Domain Inhibition



BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors.[1] This binding recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. BET proteins play a critical role in regulating the transcription of key oncogenes, such as c-MYC, and other genes involved in cell proliferation and survival.[2] BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of their target genes.[1][2]



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Caption: Mechanism of action of BET inhibitors.

Part 2: Comparative Analysis of GSK-3 Inhibitors: AZD2858 vs. 9-ING-41 (Elraglusib)

This section compares the preclinical and clinical data of the research compound **AZD2858** with the clinical-stage GSK-3 inhibitor, 9-ING-41.



Data Presentation

Table 1: In Vitro Activity of GSK-3 Inhibitors

| Parameter | AZD2858 | 9-ING-41 (Elraglusib) |
|------------------|---------------------------------------|-----------------------|
| Target | GSK-3α / GSK-3β | GSK-3β |
| Mechanism | ATP-competitive | ATP-competitive |
| Biochemical IC50 | 0.9 nM (GSK-3α), 5 nM (GSK- 3β)[3] | 0.71 μM (GSK-3β)[4] |

| Cellular IC50 | 76 nM (Tau phosphorylation, NIH3T3)[3] | 0.5-5 μ M (Pancreatic cancer cell lines)[5]; 77-636 nM (ATL cell lines, 72h)[2] |

Table 2: Preclinical In Vivo Data for GSK-3 Inhibitors

| Model Type | Compound | Dosing | Key Findings |
|-------------------------------|----------|--------------------------|--|
| Rat Fracture Healing | AZD2858 | 20 mg/kg, oral, daily | Increased bone mineral density and content in callus; accelerated fracture healing.[6] |
| Rat Bone Mass | AZD2858 | 20 mg/kg, oral, daily | Dose-dependent increase in trabecular bone mass.[6] |
| Glioblastoma Xenograft | AZD2858 | Not specified | Showed growth delay compared to untreated controls.[7] |
| Patient-Derived Xenografts | 9-ING-41 | Not specified | Anti-tumor activity in models of glioblastoma, pancreatic cancer, and others.[8] |



| Syngeneic Colorectal Cancer | 9-ING-41 | Not specified | Prolonged survival in combination with anti-PD-L1.[9] |

Table 3: Clinical Trial Data for 9-ING-41 (Elraglusib) in Solid Tumors

| Trial ID | Phase | Cancers Studied | Key Outcomes |
|-------------|-------|---|--|
| NCT03678883 | 1/2 | Advanced Solid Tumors & Hematologic Malignancies | Monotherapy: 1 CR (melanoma), 1 PR (T-cell leukemia/lymphom a). Combination Therapy: 7 PRs observed. Median PFS: 2.1 months, Median OS: 6.9 months.[1] |
| NCT03678883 | 1/2 | Advanced Solid Tumors | Melanoma (monotherapy): 1 confirmed and durable CR. Colorectal Cancer (monotherapy): 33.3% of patients on study >2 cycles. CRC (with irinotecan): 80% of patients on study >2 cycles.[8][10] |

| NCT04239092 | 1/2 | Refractory Pediatric Malignancies | Monotherapy & Combination: Well-tolerated. 1 CR (Ewing sarcoma), 6 SDs.[11] |

No clinical trial data is available for AZD2858 in oncology.

Experimental Protocols

1. In Vitro GSK-3 Kinase Assay

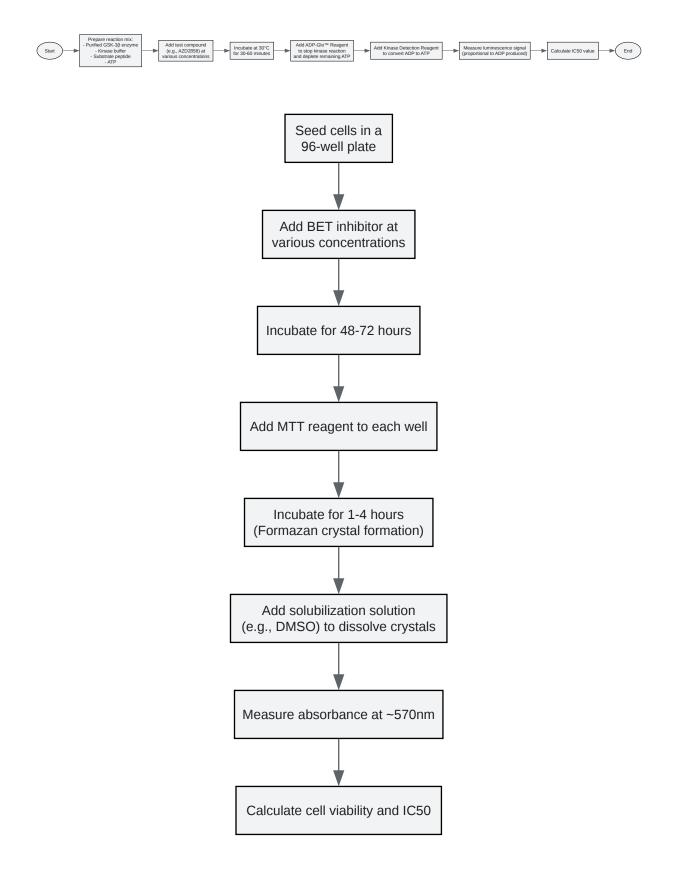






This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified GSK-3.





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- To cite this document: BenchChem. [Comparative Assessment of the Translational Potential of AZD2858 and Clinical Drug Candidates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541572#assessing-the-translational-potential-of-azd2858-compared-to-clinical-candidates]

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